molecular formula C15H14N2OS2 B2404771 4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 339018-87-0

4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

Cat. No.: B2404771
CAS No.: 339018-87-0
M. Wt: 302.41
InChI Key: NIWONAHYJZZANU-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenoxy and methylsulfanyl groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with a halogenated thienopyrimidine intermediate.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is often introduced through thiolation reactions, where a methylthiolating agent reacts with a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core or the phenoxy group, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be used under controlled temperature and solvent conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thienopyrimidine derivatives.

    Substitution Products: Various substituted thienopyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its heterocyclic structure. It could be investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to drug discovery efforts.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of both phenoxy and methylsulfanyl groups suggests it could interact with biological targets in unique ways, potentially leading to the development of new medications.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure might contribute to the design of advanced polymers or other functional materials.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy group might facilitate binding to hydrophobic pockets, while the methylsulfanyl group could participate in redox reactions or form specific interactions with sulfur-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxy-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
  • 4-(2-Methylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
  • 4-(3-Methylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

Uniqueness

4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural feature can influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of selectivity and potency.

Properties

IUPAC Name

4-(2,3-dimethylphenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-9-5-4-6-12(10(9)2)18-14-13-11(7-8-20-13)16-15(17-14)19-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWONAHYJZZANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC(=NC3=C2SC=C3)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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